Furfuryl mercaptan

Description

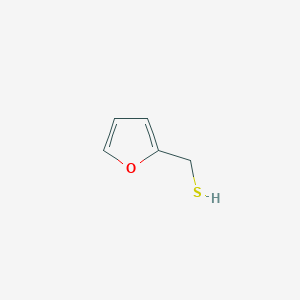

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFTZDQKIXPDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052654 | |

| Record name | 2-Furylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet | |

| Record name | Furfuryl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

263.00 to 265.00 °C. @ 17.00 mm Hg | |

| Record name | 2-Furanmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5000 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Furanmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Furfuryl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.125-1.135 (20°) | |

| Record name | Furfuryl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

98-02-2 | |

| Record name | 2-Furanmethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl mercaptan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furylmethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29W096TCPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Furanmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113.00 to 115.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Furanmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Synthetic Methodologies and Chemical Transformations of Furfuryl Mercaptan

Established Synthetic Routes for Furfuryl Mercaptan

The synthesis of this compound is well-documented, with methods developed to avoid the use of unstable precursors like furfuryl halides. orgsyn.orgorgsyn.org The choice of synthetic route often depends on factors such as desired yield, scale of production, and availability of starting materials.

A widely employed method for preparing this compound involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of a strong acid, typically hydrochloric acid. chemicalbook.cominnospk.comodowell.comgoogle.com This approach is advantageous as it utilizes the more stable furfuryl alcohol instead of the highly unstable furfuryl chloride. orgsyn.orgorgsyn.org

The reaction proceeds through a well-defined mechanism involving an S-2-furfurylisothiourea intermediate. orgsyn.orgacs.org The mechanism can be described in the following steps:

Protonation and Carbocation Formation : The hydroxyl group of furfuryl alcohol is protonated by the strong acid (e.g., HCl), forming an oxonium ion. echemcom.comresearchgate.net This is followed by the elimination of a water molecule to generate a resonance-stabilized furfuryl carbocation. echemcom.comresearchgate.net

Nucleophilic Attack by Thiourea : The sulfur atom of thiourea, acting as a nucleophile, attacks the furfuryl carbocation. echemcom.comresearchgate.net This step results in the formation of an S-2-furfurylisothiouronium salt, such as S-furfurylisothiouronium chloride. chemicalbook.comresearchgate.net

Alkaline Hydrolysis : The isothiouronium intermediate is then subjected to alkaline hydrolysis, typically by adding a strong base like sodium hydroxide (B78521). chemicalbook.comlondonmet.ac.uk The base facilitates the cleavage of the C-S bond in the intermediate, releasing the furan-2-ylmethanethiolate ion. researchgate.net

Protonation : The final step involves the protonation of the furan-2-ylmethanethiolate ion to yield the final product, this compound. researchgate.net The product, a dense oil, is then typically isolated via steam distillation. orgsyn.orgorgsyn.orglondonmet.ac.uk

The efficiency of this synthesis is highly dependent on the reaction conditions. Key parameters that have been optimized include temperature, reaction time, and reactant concentrations. Controlling the exothermic reaction is crucial, as high temperatures can lead to the degradation of the sensitive furan (B31954) ring. orgsyn.orgorgsyn.org Yields for this method are generally moderate to good, typically ranging from 55% to 64%. orgsyn.orgorgsyn.orgechemcom.com

Table 1: Optimization of this compound Synthesis from Furfuryl Alcohol and Thiourea

| Reactants (Molar Ratio) | Acid | Base for Hydrolysis | Temperature Control | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Furfuryl Alcohol : Thiourea (1:1) | Concentrated HCl | Sodium Hydroxide | Cool to maintain ~60°C during exothermic phase | Stand at room temperature for 12 hours | 55–60% | orgsyn.orgorgsyn.org |

| Furfuryl Alcohol : Thiourea | 11 N HCl | 50% Sodium Hydroxide | Keep below 55°C | 2 hours, then left overnight | 64% | echemcom.com |

An alternative and often higher-yielding route to this compound is the reduction of 2-furfuryl disulfide (also known as difurfuryl disulfide). orgsyn.orgchemicalbook.comodowell.com This method can be part of a two-step process starting from furfural (B47365), which is first converted to the disulfide intermediate before being reduced. acs.orgsmolecule.com In some industrial applications, the disulfide intermediate is not isolated, allowing for a one-pot synthesis from furfural to the mercaptan. google.com

Commonly Used Reductive Agents:

Zinc Dust : Often used in combination with an acid like acetic acid, this system provides high yields of over 90%. chemicalbook.com It can also be used with other proton sources (Zn/H⁺) for industrial-scale reduction.

Activated Aluminum : This agent is effective when used in an ether solvent system. google.comgoogle.com

Sodium : Metallic sodium in an alcohol solvent, such as ethanol, can also reduce the disulfide to the corresponding mercaptan. google.com

The conditions for the reduction of 2-furfuryl disulfide vary depending on the chosen reducing agent. The reaction can be carried out in acidic, neutral, or alkaline media. google.com Following the reduction, the this compound product can be purified by distillation, sometimes with steam. google.com

Table 2: Efficacy and Conditions for Reductive Agents in 2-Furfuryl Disulfide Reduction

| Reductive Agent | Solvent / System | Temperature | Reported Yield | Reference |

|---|---|---|---|---|

| Zinc dust | Acetic acid–water | 80–100°C | >90% | |

| Activated Aluminum | Diethyl ether | Not specified (completed in 3-4 hours) | Almost quantitative | google.com |

| Metallic Sodium | Ethanol | Not specified | Not specified | google.com |

Reductive Agents and Their Efficacy.

Alternative Synthetic Strategies

Beyond traditional methods, alternative synthetic routes for this compound have been explored to circumvent the use of hazardous reagents and improve efficiency. One notable strategy involves the acid-catalyzed reaction of furfuryl alcohol with thiourea. smolecule.comacs.org This method proceeds through the formation of an S-2-furfurylisothiourea intermediate, which upon basic hydrolysis, liberates the desired this compound. smolecule.comacs.orgorgsyn.org This approach avoids the use of the highly unstable and difficult-to-handle furfuryl halides. orgsyn.org

Another alternative begins with the conversion of furfural to bis(furylmethyl) disulfide by reacting it with ammonium (B1175870) hydrogen sulfide (B99878). smolecule.comacs.org The resulting disulfide is then reduced to yield this compound. smolecule.comacs.org This reduction can be achieved using various agents, including zinc and acetic acid or activated aluminum. A one-pot synthesis has also been developed where furfural reacts with ammonium sulfhydrate to directly form this compound via an in-situ disulfide intermediate, which can reduce reaction time and solvent consumption.

The table below summarizes key aspects of these alternative synthetic strategies.

| Starting Material | Key Reagents | Intermediate | Key Advantages |

| Furfuryl alcohol | Thiourea, HCl, NaOH | S-2-furfurylisothiourea | Avoids unstable furfuryl halides. orgsyn.org |

| Furfural | Ammonium hydrogen sulfide, Reducing agent (e.g., Zn/H+) | Bis(furylmethyl) disulfide | Utilizes readily available furfural. smolecule.comacs.org |

| Furfural | Ammonium sulfhydrate | In-situ disulfide | One-pot synthesis, reduced reaction time. |

Novel Approaches in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for synthesizing this compound through catalytic and biocatalytic routes. These novel approaches aim to overcome the limitations of traditional syntheses, such as low yields and the generation of waste.

Catalytic Synthesis Routes

Catalytic methods offer the potential for higher selectivity and efficiency in chemical transformations. Both heterogeneous and homogeneous catalysis have been investigated for the synthesis of furan derivatives, which can be applied to the production of this compound.

Heterogeneous catalysts are advantageous due to their ease of separation and potential for reuse. lidsen.com In the context of furan chemistry, various metals such as palladium, platinum, nickel, and copper on different supports have been explored for the hydroconversion of furfural, a key precursor. acs.orgmdpi.com For instance, palladium on charcoal has shown high selectivity in the reductive etherification of furfural. mdpi.com The development of efficient heterogeneous catalysts is crucial for the industrial-scale production of furfural derivatives. lidsen.comresearchgate.net The choice of metal and support, along with reaction conditions like temperature and pressure, significantly influences the catalyst's efficiency and selectivity. acs.org For the synthesis of thiols from alcohols, heterogeneous catalysis has demonstrated higher conversion and selectivity, particularly for primary thiols. ias.ac.in

The following table highlights different heterogeneous catalysts used in the conversion of furfural, a precursor to this compound.

| Catalyst | Support | Reactant | Product(s) | Reference |

| Palladium | Charcoal | Furfural | 2-methoxymethylfuran, Furfuryl alcohol, 2-methylfuran | mdpi.com |

| Platinum | Carbon | Furfural | Furfuryl alcohol, 2-methoxymethylfuran | mdpi.com |

| Iridium | Carbon | Furfural | Furfuryl alcohol, 2-methoxymethylfuran | mdpi.com |

| Copper-based alloys | - | Furfural | Furfuryl alcohol | researchgate.net |

Homogeneous catalysis, while often more challenging in terms of catalyst separation, can offer high activity and selectivity at lower temperatures, which is beneficial for avoiding side reactions. mdpi.com Research in the valorization of furanics has seen progress in developing homogeneous catalytic systems. mdpi.com For example, ruthenium-based complexes have been employed for the transfer hydrogenation of furfural to furfuryl alcohol. mdpi.com The design of ligands plays a crucial role in the performance of homogeneous catalysts, influencing their stability and selectivity. While specific research on homogeneous catalysis for the direct synthesis of this compound is limited, the principles of converting furfural to furfuryl alcohol are highly relevant. mdpi.com The subsequent thiolation step would be a key area for future research in this domain.

Heterogeneous Catalysis for Selective Formation

Biocatalytic Pathways for this compound Production

Biocatalysis offers an environmentally friendly alternative for chemical synthesis, utilizing enzymes or whole-cell systems to perform specific reactions under mild conditions.

Enzymatic synthesis has shown promise for the production of sulfur-containing compounds. Specifically, the formation of thioglucosides of this compound has been achieved using β-glucosidases. tandfonline.comtandfonline.com In a study, almond β-glucosidase was found to catalyze the glycosylation of this compound, forming its corresponding thioglucoside. tandfonline.comtandfonline.com This reaction proceeds via a reversed hydrolysis mechanism, with the enzyme demonstrating good activity and the potential for high yields. tandfonline.com Another approach involves the use of hydrolase enzymes like lipases and esterases for the bioconversion of thioester groups to thiols. ias.ac.in Furthermore, the reduction of furfural to 2-furylmethanethiol has been explored using baker's yeast in the presence of hydrated sodium sulfide. ias.ac.in More directly, immobilized yeast cells, such as Meyerozyma guilliermondii, have been successfully used for the biocatalytic reduction of furfural to furfuryl alcohol with high conversion and selectivity. mdpi.com

The table below presents findings from research on the enzymatic synthesis involving this compound and its precursors.

| Biocatalyst | Substrate(s) | Product | Key Findings | Reference(s) |

| Almond β-glucosidase | This compound, Glucose | This compound thioglucoside | Successful formation of thioglucoside via reversed hydrolysis. | tandfonline.comtandfonline.com |

| Baker's yeast | Furfural, Hydrated sodium sulfide | 2-Furylmethanethiol | Demonstrated bioconversion of furfural to the corresponding thiol. | ias.ac.in |

| Meyerozyma guilliermondii SC1103 (immobilized cells) | Furfural | Furfuryl alcohol | High conversion (98%) and selectivity (>98%) to furfuryl alcohol. | mdpi.com |

Microbial Fermentation and Metabolite Engineering

This compound is a recognized volatile flavor compound that can be generated through microbial activity during fermentation processes. Its formation is primarily attributed to the Maillard reaction, a chemical reaction between amino acids and reducing sugars. In the context of this compound biosynthesis, the key precursors are sulfur-containing amino acids, such as L-cysteine, and pentose (B10789219) sugars. smolecule.comnih.govfrontiersin.org

Metabolite engineering strategies have been employed to enhance the production of this compound in fermented products like Chinese Baijiu. nih.govnih.gov This approach does not typically involve the direct genetic modification of an organism to produce the final compound but rather focuses on increasing the availability of its essential precursors. Research has demonstrated that by inoculating a fermentation mash with bacterial strains known for their high production of L-cysteine, the final concentration of this compound can be significantly increased. smolecule.comnih.gov

A study on Chinese sesame-flavored Baijiu highlighted the use of Bacillus subtilis and Bacillus vallismortis, which were identified as potent producers of L-cysteine from sorghum extract. nih.gov The introduction of these strains into the fermentation process led to a substantial increase in the L-cysteine content, which in turn boosted the yield of 2-furfurylthiol by 89.15%. nih.gov This demonstrates a successful metabolite engineering strategy based on precursor supply.

Genomic and metabolomic analyses of Bacillus amyloliquefaciens isolated from fermented grains have identified the metabolic pathways involved in producing volatile sulfur compounds. nih.govfrontiersin.org These pathways include enzymes for sulfate (B86663) reduction and cysteine metabolism, confirming the bacterium's ability to generate the necessary precursors for this compound formation. nih.gov

While direct engineering of yeast like Saccharomyces cerevisiae for this compound production is not widely documented, extensive research exists on engineering its tolerance to furfural, a related aldehyde. uminho.ptnih.govnih.gov These efforts often involve enhancing the activity of NADPH-dependent aldehyde reductases, which convert toxic furfural into the less inhibitory furfuryl alcohol. nih.govnih.gov This is a related but distinct area of metabolite engineering.

Table 1: Microbial Strains and Strategies for Enhancing this compound Production

| Microorganism | Strategy | Precursor | Outcome | Reference(s) |

| Bacillus subtilis LBM 10019 | Inoculation into fermentation | L-cysteine | Increased this compound concentration by 89.15% | nih.gov |

| Bacillus vallismortis LBM 10020 | Inoculation into fermentation | L-cysteine | Increased this compound concentration by 89.15% | nih.gov |

| Bacillus amyloliquefaciens ZZ7 | Natural Fermentation | Sulfur-containing amino acids | Produces this compound among other volatile sulfur compounds | nih.govfrontiersin.org |

Derivatization and Functionalization of this compound

This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly various sulfur-containing heterocyclic compounds. Its thiol group is a key site for functionalization, allowing for the construction of diverse molecular architectures.

Synthesis of Sulfur-Containing Heterocyclic Compounds.mdpi.comechemcom.com

The reactivity of the thiol group in this compound enables its use in cyclization reactions to form heterocyclic systems like oxazoles and triazoles.

Research has demonstrated the synthesis of oxazole (B20620) and triazole derivatives starting from 2-furyl methanethiol (B179389) (this compound). echemcom.comsamipubco.comechemcom.com A common strategy involves a multi-step sequence beginning with the reaction of this compound with ethyl chloroacetate (B1199739) in the presence of triethylamine. This initial step forms an ester intermediate, ethyl 2-((furan-2-ylmethyl)thio)acetate. This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to produce 2-((furan-2-ylmethyl)thio)acetohydrazide, which serves as a crucial building block for various heterocycles. echemcom.com

From this hydrazide, triazole derivatives can be synthesized. For example, reacting the acetohydrazide with phenyl isothiocyanate followed by cyclization with sodium hydroxide yields a 5-substituted-4-phenyl-1,2,4-triazole-3-thiol derivative. echemcom.com Another approach involves the direct preparation of 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole by reacting 2-furoic acid hydrazide with carbon disulfide and hydrazine. mdpi.com

Derivatives of this compound can be used to construct biheterocyclic systems, where two heterocyclic rings are linked together. An example of this is the synthesis of dimeric triazole compounds. Starting with 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole, a biheterocyclic molecule can be formed by reacting it with a linking agent such as 1,2-dibromoethane. mdpi.com This reaction results in the formation of 1,2-bis(4-amino-3-(furan-2-yl)-4H-1,2,4-triazol-5-ylthio)ethane, a molecule where two furan-substituted triazole rings are joined by an ethylene-dithioether bridge. mdpi.com

Table 2: Synthesis of a Biheterocyclic System from a this compound Derivative

| Starting Material | Reagent | Product | System Type | Reference |

| 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole | 1,2-dibromoethane | 1,2-bis(4-amino-3-(furan-2-yl)-4H-1,2,4-triazol-5-ylthio)ethane | Linked Dimeric Triazole | mdpi.com |

Oxazole and Triazole Derivatives.

Formation of Disulfides and Other Sulfur Linkages

The thiol group of this compound is susceptible to oxidation, which typically leads to the formation of a disulfide bond.

This compound can undergo oxidative dimerization to form difurfuryl disulfide. umn.eduimreblank.chlookchem.com This reaction involves the coupling of two this compound molecules through the formation of a sulfur-sulfur bond, with the concomitant loss of two hydrogen atoms. This transformation is a common degradation pathway for this compound, especially under oxidative conditions. umn.eduresearchgate.net

Studies have shown that this dimerization occurs readily in the presence of Fenton-type reagents, which consist of hydrogen peroxide and an iron catalyst. imreblank.chresearchgate.net In these systems, difurfuryl disulfide is identified as the major volatile reaction product. imreblank.chresearchgate.net The reaction can be rapid, with significant degradation of this compound observed at room and elevated temperatures. umn.eduimreblank.ch

A variety of general laboratory reagents are effective for the oxidation of thiols to disulfides and can be applied to this transformation. acsgcipr.orgtandfonline.com

Table 3: Reagents for the Oxidative Dimerization of Thiols

| Reagent Class | Specific Example(s) | Condition | Reference(s) |

| Halogens | Bromine (Br₂) | Basic conditions | youtube.com |

| Peroxides | Hydrogen Peroxide (H₂O₂) | Catalyzed by Iodide (e.g., TBAI) | tandfonline.com |

| N-Halo Succinimides | N-Bromosuccinimide (NBS) | Dichloromethane, Room Temp | researchgate.net |

| Metal-Free Systems | Molecular Oxygen (O₂) | Organodiselenide catalyst | organic-chemistry.org |

| Metal-Based Systems | Dichlorodioxomolybdenum(VI) | Catalytic, with DMSO as oxidant | organic-chemistry.org |

Synthesis of Mixed Disulfides (e.g., Furfuryl Propyl Disulfide)

Mixed disulfides, such as furfuryl propyl disulfide, are significant for their nuanced aroma profiles, often combining the characteristic roasted notes of this compound with other desirable scent characteristics. perfumerflavorist.com The synthesis of these compounds can be achieved through the reaction of this compound with a corresponding alkyl halide in the presence of a base. For instance, furfuryl propyl disulfide can be prepared by reacting the sodium salt of this compound (formed by treating this compound with a base) with propyl halide. tandfonline.comgoogle.com This nucleophilic substitution reaction yields the mixed disulfide. tandfonline.com

The general synthetic approach involves the conversion of this compound into its more reactive thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This method allows for the introduction of various alkyl groups, leading to a diverse range of mixed disulfides with unique sensory properties. tandfonline.com

Inclusion Complex Formation

To enhance stability and control the release of its potent aroma, this compound can be encapsulated within host molecules, a process known as inclusion complex formation. icm.edu.plicm.edu.pldntb.gov.ua

β-Cyclodextrin, a cyclic oligosaccharide, is a commonly used host for forming inclusion complexes with this compound. icm.edu.plicm.edu.pldntb.gov.ua The synthesis is typically carried out using a precipitation method where this compound and β-cyclodextrin are mixed in an aqueous solution. icm.edu.pl The hydrophobic cavity of the β-cyclodextrin molecule encapsulates the nonpolar this compound molecule, leading to the formation of a stable complex. icm.edu.plicm.edu.pl The formation of this complex has been confirmed through various analytical techniques, including Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD), which show characteristic changes upon complexation. icm.edu.plicm.edu.pl

This encapsulation significantly improves the thermal stability of this compound. icm.edu.pldntb.gov.ua Thermogravimetric analysis (TGA) has demonstrated that while free this compound decomposes at lower temperatures, the β-cyclodextrin inclusion complex remains stable up to higher temperatures.

Molecular mechanics (MM) and specifically MM2 calculations have been employed to investigate the geometry and binding energy of the this compound-β-cyclodextrin inclusion complex. icm.edu.plicm.edu.pl These computational methods help in understanding the most stable orientation of the guest molecule (this compound) within the host cavity (β-cyclodextrin). icm.edu.pl

Below is a table summarizing the binding energies of this compound and other related compounds with β-cyclodextrin as determined by MM2 calculations.

| Guest Molecule | Host Molecule | Calculated Binding Energy (kJ mol⁻¹) |

| This compound | β-Cyclodextrin | -77.0 icm.edu.plicm.edu.pldntb.gov.uaresearchgate.net |

| Geranial-monochlorotriazinyl | β-Cyclodextrin | -135.2 icm.edu.pl |

| Difurfuryl Disulfide | β-Cyclodextrin | -162 icm.edu.pl |

| Neral-momochlorotriaziny | β-Cyclodextrin | -143 icm.edu.pl |

| Menthol-HP | β-Cyclodextrin | -127 icm.edu.pl |

Synthesis with β-Cyclodextrin.

Reactions with Aldehydes and Ketones

Thiols like this compound readily react with aldehydes and ketones to form thioacetals and thioketals, respectively. britannica.com These reactions are analogous to the formation of acetals and ketals from alcohols but often result in more stable products. britannica.com The reaction of this compound with aldehydes or ketones in the presence of gaseous hydrogen chloride has been reported to produce difurfuryl mercaptoles. tandfonline.com These derivatives have been noted for their interesting flavor profiles. tandfonline.com

The general mechanism involves the nucleophilic attack of the sulfur atom of the thiol on the carbonyl carbon of the aldehyde or ketone. This reaction is often acid-catalyzed. britannica.com The resulting thioacetals and thioketals can be valuable as protecting groups in organic synthesis due to their stability. britannica.com

Metal-Ligand Complexation Studies

The thiol group in this compound can act as a ligand, coordinating with various metal ions to form metal complexes. britannica.comnih.gov Thiols, in general, form stable complexes with heavy metal ions such as those of mercury, lead, silver, and copper, forming mercaptides. britannica.com The ability of volatile molecules that are good ligands for metal ions to have strong smells suggests a potential role for metals in olfaction. nih.gov While specific studies on the synthesis and characterization of a wide range of this compound-metal complexes are not extensively detailed in the provided context, the general reactivity of thiols points to this possibility. britannica.com The formation of such complexes can influence the chemical properties and reactivity of this compound.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling its stability and reactivity. One significant area of investigation has been its degradation under oxidative conditions.

Studies using Fenton-type reaction systems, which generate hydroxyl radicals, have shown that this compound degrades readily. researchgate.netacs.orgimreblank.ch The primary volatile degradation product identified is difurfuryl disulfide, formed through the dimerization of this compound. researchgate.netacs.orgimreblank.ch This indicates that oxidation of the thiol group to form a disulfide bond is a key degradation pathway. nih.gov

Electron paramagnetic resonance (EPR) spectroscopy has been used to identify the radical species involved in these reactions. researchgate.netacs.org These studies have detected the presence of hydroxyl and carbon-centered radicals. researchgate.netacs.org While direct evidence for sulfur-centered radicals was not observed in spin-trapping experiments at room temperature, a sulfur-containing radical was detected at low temperatures (77 K) without spin traps. imreblank.ch The proposed mechanism involves the reaction of hydroxyl radicals with this compound, leading to the formation of various degradation products, including both volatile and non-volatile compounds. researchgate.netacs.org

The table below outlines the key findings from mechanistic investigations of this compound degradation.

| Reaction Condition | Key Findings | Major Products | Analytical Techniques |

| Fenton-type reaction | Rapid degradation (up to 90% in 1 hr at 37°C). researchgate.netacs.orgimreblank.ch | Difurfuryl disulfide, non-volatile compounds. researchgate.netacs.orgimreblank.ch | GC-MS, EPR Spectroscopy. researchgate.netacs.org |

| Thermal degradation in aqueous solution | pH-dependent degradation, higher pH and temperature increase degradation. nih.gov | Difurfuryl disulfide, furfural, furfuryl alcohol. nih.gov | Not specified |

Elucidation of Reaction Mechanisms in Organic Synthesis.

The synthesis of this compound can be achieved through various routes, with the acid-catalyzed reaction of furfuryl alcohol and thiourea being a prominent method. smolecule.comechemcom.com The mechanism of this reaction involves several key steps. Initially, the hydroxyl group of furfuryl alcohol is protonated by an acid, leading to the formation of an oxonium ion. Subsequently, a water molecule is eliminated, resulting in the generation of a furfuryl carbocation. echemcom.com This carbocation is then attacked by the sulfur atom of thiourea, a nucleophile, to form a 2-(furan-2-ylmethyl)isothiouronium ion intermediate. echemcom.com Finally, alkaline hydrolysis of this intermediate liberates the furan-2-yl methanethiolate (B1210775) ion, which upon protonation, yields this compound. echemcom.com

Another established synthetic pathway involves the reaction of furfural with ammonium hydrogen sulfide. This process first produces bis(furylmethyl) disulfide, which is subsequently reduced to obtain this compound. smolecule.com A more direct, albeit potentially challenging, method is the reaction of furfuryl chloride with thiourea, followed by the decomposition of the resulting intermediate. smolecule.com It has been noted that preparing this compound via the classical method using furfuryl chloride and potassium sulfide is not effective. orgsyn.org

This compound itself participates in various chemical transformations. Under oxidative conditions, particularly in the presence of Fenton-type reagents (hydrogen peroxide and iron), it undergoes significant degradation. smolecule.comsigmaaldrich.comacs.org The primary mechanism involves the generation of hydroxyl radicals (•OH) which readily react with this compound. acs.orgnih.gov This leads to the formation of various degradation products, with difurfuryl disulfide being a major volatile product. nih.govresearchgate.net Electron paramagnetic resonance (EPR) studies have indicated the formation of both hydroxyl and carbon-centered radicals during this process. acs.orgresearchgate.net The carbon-centered radicals are likely secondary products arising from the reaction of •OH with organic molecules, most notably this compound itself. acs.org While direct evidence for sulfur-centered radicals was not observed in spin-trapping experiments, a sulfur-containing radical was detected at low temperatures (77 K) without spin traps. acs.org

The compound is also known to polymerize when heated in the presence of mineral acids. smolecule.com Furthermore, it can form inclusion complexes with molecules like β-cyclodextrin, which can enhance its stability. smolecule.com

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide valuable insights into the stability and reactivity of this compound under various conditions. Research on the degradation of this compound in model Fenton-type reaction systems has demonstrated the temperature dependency of the reaction. nih.govresearchgate.net

In one study, the degradation of this compound was significantly higher at 37°C compared to room temperature. After just one hour, a 90% loss of this compound was observed at 37°C, while the loss was only 20% at room temperature. nih.gov This indicates a strong positive correlation between temperature and the rate of degradation. The study also highlighted the crucial role of iron (II) in catalyzing the reductive cleavage of the O-O bond in hydrogen peroxide to generate the highly reactive hydroxyl radicals, which are key to the degradation process. nih.gov The degradation rate was found to be positively correlated with the activity of these hydroxyl radicals. researchgate.net

The following table summarizes the degradation of this compound under different conditions in a Fenton-type reaction system:

| Temperature (°C) | Reaction Time (hours) | Degradation (%) | Key Finding | Reference |

| 37 | 1 | 90 | Significant degradation at physiological temperature. | nih.govresearchgate.net |

| 22 (Room Temp) | 1 | 20 | Degradation is temperature-dependent. | nih.gov |

While specific kinetic and thermodynamic data such as rate constants, activation energies, and enthalpy of formation for many reactions involving this compound are not extensively detailed in the provided search results, studies on analogous furan compounds provide some context. For instance, a study on the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides revealed that at lower temperatures (40°C or below), the reaction is under kinetic control, favoring the formation of the endo product. mdpi.comsemanticscholar.org At higher temperatures (60°C or above), thermodynamic control becomes dominant, allowing for the conversion of the kinetically favored endo product to the more stable exo isomer. mdpi.comsemanticscholar.org This transition from kinetic to thermodynamic control is a common feature in reactions involving furan derivatives and highlights the importance of temperature in dictating product distribution. semanticscholar.org

Iii. Analytical Chemistry of Furfuryl Mercaptan

Chromatographic Techniques for Furfuryl Mercaptan Analysis

Chromatography is the principal methodology for separating and analyzing this compound from various sample types. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the most powerful and commonly employed techniques.

Gas chromatography is exceptionally well-suited for the analysis of volatile compounds like this compound. The choice of detector is crucial and is determined by the analytical goal, whether it is quantification or structural identification.

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for quantifying this compound. imreblank.ch The FID offers high sensitivity towards organic compounds and a wide linear range, making it ideal for determining the concentration of this thiol. In one study, GC-FID was used to monitor the stability of this compound in aqueous solutions over time. imreblank.ch By using an internal standard, such as benzyl (B1604629) mercaptan, precise quantification can be achieved. imreblank.ch The response factor, which relates the detector's signal to the concentration of the analyte, is determined experimentally by analyzing standard solutions of known concentrations. imreblank.ch

Table 1: Example of GC-FID Quantification Parameters for this compound and Related Compounds

| Compound | Internal Standard | Response Factor |

| This compound | Benzyl mercaptan | 1.57 |

| Difurfuryl monosulfide | Benzyl mercaptan | 1.49 |

| Difurfuryl disulfide | Benzyl mercaptan | 1.66 |

Data sourced from a study on the degradation of this compound. imreblank.ch

Other detectors, such as the Pulsed Flame Photometric Detector (PFPD), which is specific for sulfur-containing compounds, have also been successfully used for the quantification of this compound in complex samples like fermented raspberry beverages. uminho.pt

For unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method. nih.gov As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for positive identification. nih.gov The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 114) and a base peak at m/z 81, corresponding to the furfuryl moiety. imreblank.chnih.gov This technique is powerful enough to distinguish this compound from other co-eluting compounds and to identify its degradation products in stability studies. imreblank.chacs.org Comprehensive GC-MS analysis has been used to identify this compound in Maillard reaction products and various foods, including spiced beef. semanticscholar.orgspkx.net.cn

Table 2: Characteristic Mass Spectrometry Data (EI-B) for this compound

| Spectra ID | Instrument Type | Ionization Mode | Top 5 Peaks (m/z) |

| 29439 | EI-B | positive | 81.0, 53.0, 114.0, 27.0, 45.0 |

Data sourced from the PubChem database. nih.gov

While GC is common for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for less volatile derivatives or when analyzing trace amounts in complex liquid matrices like wine. nih.govacs.org The direct analysis of thiols like this compound by HPLC can be challenging due to their reactivity and potential for oxidation. nih.gov To overcome this, a derivatization step is often employed prior to analysis. nih.gov Reagents such as 4,4'-dithiodipyridine (DTDP) react rapidly with thiols at typical wine pH to form stable derivatives that can be effectively separated and detected by HPLC-MS/MS. nih.govacs.org This approach provides excellent sensitivity and accuracy, rivaling more traditional GC-based methods. nih.gov

For ultimate sensitivity and selectivity in trace analysis, High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is utilized. nih.govfrontiersin.org This technique was successfully applied to quantify this compound in coffee powder. nih.govresearchgate.net In this method, a derivatization agent, such as ebselen, reacts selectively with the thiol group. frontiersin.orgresearchgate.net The resulting derivative is then analyzed by HPLC-HRMS. HRMS provides highly accurate mass measurements, which not only confirms the elemental composition of the molecule but also helps to eliminate interferences from the complex sample matrix, enabling reliable quantification at very low levels. nih.govfrontiersin.org

Headspace analysis is a solvent-free sample preparation technique ideal for analyzing volatile and semi-volatile compounds like this compound in solid or liquid samples. researchgate.net This method involves analyzing the vapor phase in equilibrium with the sample. Static headspace analysis coupled with gas chromatography-olfactometry (GCO) has been used to evaluate the sensory contribution of this compound in food flavorings. imreblank.ch For enhanced sensitivity, headspace solid-phase microextraction (HS-SPME) is often employed. researchgate.net In HS-SPME, a coated fiber is exposed to the headspace above the sample, where it adsorbs volatile analytes. The fiber is then transferred to the GC injector for thermal desorption and analysis. This technique has been used to study the aroma profile of coffee, where this compound is a key component. researchgate.net

Headspace Analysis Methods.

Solid-Phase Microextraction (SPME) Coupled with GC

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique frequently coupled with Gas Chromatography (GC) for the analysis of volatile compounds like this compound. acs.org In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition from the sample matrix onto the fiber, which is then directly inserted into the hot injector of a GC for thermal desorption and subsequent analysis. acs.org

The choice of fiber coating is critical for the efficient extraction of target analytes. For the analysis of furans and related compounds, including this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often favored due to its broad applicability for volatile and semi-volatile compounds. nih.govacs.org

A reliable and sensitive method was developed to quantify free 2-furfurylthiol (2-FFT) in coffee brew using SPME-GC-MS. researchgate.net The method's limit of quantification (LOQ) was 3.0 μg/L, with average recovery rates between 86.8% and 106.2% at various spiked concentrations. researchgate.net This study highlighted differences in free 2-FFT concentrations between coffee varieties, with Robusta coffee brew showing higher levels than Arabica coffee brews. researchgate.net

The following table summarizes typical parameters for HS-SPME-GC analysis of this compound:

| Parameter | Value/Condition | Source |

| SPME Fiber | DVB/CAR/PDMS | nih.govacs.org |

| Incubation/Extraction Temp. | 35 °C | acs.org |

| Incubation/Extraction Time | 30 min | acs.org |

| Desorption Temperature | 250 °C | acs.org |

| Desorption Time | 20 min | acs.org |

| GC Column | Stabilwax-DA (polar) | acs.org |

| Carrier Gas | Helium | acs.org |

| Detection | Mass Spectrometry (MS) | nih.govacs.org |

Sample Preparation and Extraction Methodologies

Due to the complexity of food matrices and the often trace-level concentrations of this compound, appropriate sample preparation and extraction are paramount for accurate analysis.

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used for the isolation of volatile and semi-volatile compounds from complex food matrices. acs.orgnih.gov It operates under high vacuum, which allows for distillation at low temperatures (e.g., 25-45 °C), thereby minimizing the thermal degradation of labile compounds like this compound and preventing the formation of artifacts. acs.orgkiriyama.co.jp The process involves the extraction of the sample with a suitable solvent, followed by the SAFE distillation to separate the volatile fraction from non-volatile components. acs.org While effective, SAFE can be time-intensive and require larger sample volumes compared to techniques like SPME. nih.gov

Selective extraction methods are designed to isolate specific classes of compounds from a complex mixture. For thiols like this compound, techniques based on their affinity for certain metal ions have been employed. One such method involves the use of p-hydroxymercuribenzoic acid (pHMB). acs.orgfrontiersin.org Thiols react with pHMB to form stable complexes. acs.org These complexes can be isolated, and the thiols can then be released for analysis. frontiersin.org However, the use of organomercury reagents is hazardous, and the procedure can be laborious and time-consuming. frontiersin.org

This compound is susceptible to oxidation and thermal degradation, which can complicate its analysis. ub.edu Derivatization is a chemical modification technique used to convert the analyte into a more stable and easily detectable form. nih.govfrontiersin.org For thiols, derivatization typically targets the sulfhydryl (-SH) group, forming a less volatile and more thermally stable derivative suitable for GC analysis or a derivative that enhances detection in liquid chromatography (LC). nih.govfrontiersin.org

Several reagents are used for the derivatization of this compound and other thiols:

Pentafluorobenzyl bromide (PFBBr): This reagent reacts with thiols in the presence of a base to form stable PFBBr derivatives. nih.govfrontiersin.orgmdpi.com This not only stabilizes the thiol but also introduces a polyfluorinated group, which enhances sensitivity in GC analysis, especially with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.govmdpi.comresearchgate.net The derivatization of volatile thiols in wine with PFBBr has been evaluated in various formats, including automated headspace on-fiber derivatization. frontiersin.orgmdpi.com

4,4'-dithiodipyridine (DTDP): DTDP reacts rapidly and selectively with thiols at the natural pH of matrices like wine, forming stable disulfide derivatives. nih.govfrontiersin.orgresearchgate.net This method, often coupled with solid-phase extraction (SPE) and HPLC-MS/MS analysis, has shown excellent results with low detection limits for this compound, in the range of 0.7–1.5 ng/L. nih.govfrontiersin.org

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one): This selenium-containing reagent allows for a fast, single-step derivatization and extraction of thiols from various matrices, including coffee. nih.govub.eduresearchgate.net The resulting derivatives are analyzed by HPLC coupled with high-resolution mass spectrometry (HRMS). nih.govfrontiersin.org This method is valued for its efficiency and minimal sample manipulation. ub.eduresearchgate.net

The following table summarizes common derivatization reagents for this compound:

| Derivatization Reagent | Analytical Technique | Advantages | Source |

| Pentafluorobenzyl bromide (PFBBr) | GC-MS (NCI) | Stabilizes thiol, enhances detection | nih.govfrontiersin.orgmdpi.com |

| 4,4'-dithiodipyridine (DTDP) | HPLC-MS/MS | Rapid reaction at wine pH, stable derivatives, low detection limits | nih.govfrontiersin.orgresearchgate.net |

| Ebselen | HPLC-HRMS | Fast, single-step reaction, minimal sample handling | nih.govub.eduresearchgate.net |

Selective Extraction Techniques.

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It measures the absorption of infrared radiation by the sample, and the resulting spectrum is a unique molecular "fingerprint". universallab.org The identification of this compound can be confirmed by comparing its FTIR spectrum with that of a known standard. core.ac.uk

The FTIR spectrum of this compound exhibits characteristic absorption peaks corresponding to its specific chemical bonds. Analysis of the spectrum allows for the identification of the furan (B31954) ring, the methylene (B1212753) group, and the thiol group.

The table below details the main absorption bands observed in the FTIR spectrum of this compound and their corresponding assignments.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Source |

| ~3132 | =C-H (furan ring) | Stretching | researchgate.net |

| ~2930 | -CH₂- (methylene) | Asymmetric Stretching | chemicalbook.com |

| ~2850 | -CH₂- (methylene) | Symmetric Stretching | researchgate.net |

| ~2560 | S-H (thiol) | Stretching | chemicalbook.com |

| ~1504 | C=C (furan ring) | Stretching | chemicalbook.com |

| ~1012 | C-O-C (furan ring) | Stretching | chemicalbook.com |

| ~735 | C-H (furan ring) | Out-of-plane Bending | chemicalbook.com |

Note: The exact peak positions can vary slightly depending on the sample state (neat liquid, solution) and the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the protons of the furan ring, the methylene group, and the thiol group. Data obtained from various sources using different instruments and solvents show consistent patterns. nih.govchemicalbook.comchemicalbook.com

In deuterated chloroform (B151607) (CDCl₃), the chemical shifts (δ) are typically observed in specific regions. nih.govchemicalbook.com The protons on the furan ring appear as multiplets due to spin-spin coupling. chemicalbook.comchemicalbook.com The proton at position 5 of the furan ring (adjacent to the oxygen) typically resonates at the lowest field (highest ppm value) of the ring protons. chemicalbook.comchemicalbook.com The methylene protons (CH₂) adjacent to the sulfur atom show a distinct signal, often a triplet if coupled with the thiol proton, while the thiol proton (SH) itself presents a signal that can vary in position and multiplicity depending on concentration and solvent. chemicalbook.comchemicalbook.com

¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) in CDCl₃ (89.56 MHz) | Coupling Constants (Hz) |

|---|---|---|

| H-5 | 7.331 | J(A,B) = 1.9 |

| H-3 | 6.289 | J(A,C) = 0.9 |

| H-4 | 6.164 | J(B,C) = 3.2 |

| -CH₂- | 3.726 | J(D,E) = 7.7 |

| -SH | 1.90 |

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound molecule. Each unique carbon atom in the structure gives a distinct signal.

The spectrum, typically recorded in CDCl₃, shows signals for the four distinct carbon atoms of the furan ring and the one carbon of the methylene group. nih.gov The carbon atoms of the furan ring attached to the oxygen and the methylene group have characteristic chemical shifts. nih.gov

¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) in CDCl₃ (25.16 MHz) |

|---|---|

| C2 | 153.57 |

| C5 | 141.88 |

| C3 | 110.45 |

| C4 | 106.23 |

| -CH₂- | 20.91 |

Data sourced from PubChem. nih.gov

1H NMR Spectroscopy.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying it in complex mixtures. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of volatile compounds like this compound. nih.gov

In electron impact (EI) mass spectrometry, this compound (molecular weight: 114.17 g/mol ) undergoes fragmentation, producing a characteristic pattern of ions. nih.govchemicalbook.com The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 114. nih.govchemicalbook.com The most abundant fragment ion is typically found at m/z 81, which corresponds to the furfuryl cation, formed by the loss of the SH radical. nih.govchemicalbook.com Other significant peaks are often observed at m/z 53 and 39, representing further fragmentation of the furan ring. nih.gov

Key Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 114 | 21.7 - 38.14 | [C₅H₆OS]⁺ (Molecular Ion) |

| 81 | 100 | [C₅H₅O]⁺ (Furfuryl cation) |

| 53 | 45.4 - 77.79 | [C₄H₅]⁺ |

| 39 | 4.8 | [C₃H₃]⁺ |

Data compiled from PubChem and ChemicalBook. nih.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with great confidence. researchgate.netmeasurlabs.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS can confirm its elemental composition as C₅H₆OS by measuring its exact mass to several decimal places. researchgate.net This level of precision is crucial for the unambiguous identification of unknowns in complex samples, such as food and environmental matrices. researchgate.net Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used for HRMS analysis. researchgate.net

X-Ray Diffraction (XRD) for Crystalline Derivatives and Complexes

While this compound is a liquid at room temperature, X-ray Diffraction (XRD) can be employed to determine the three-dimensional structure of its crystalline derivatives or inclusion complexes. nih.govresearchgate.net For instance, studies have been conducted on the inclusion complex of this compound with β-cyclodextrin. researchgate.neticm.edu.plicm.edu.pl Changes in the XRD patterns of β-cyclodextrin upon the inclusion of this compound provide evidence for the formation of the complex. researchgate.neticm.edu.pl The diffraction pattern of the complex will differ significantly from that of the physical mixture of the two components, indicating the formation of a new crystalline structure. researchgate.net This technique is instrumental in understanding how the encapsulation of this compound can enhance its stability. researchgate.neticm.edu.pl

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. imreblank.chbruker.com In the context of this compound chemistry, EPR has been used to investigate its degradation pathways, particularly under oxidative stress conditions like those found in Fenton-type reactions. imreblank.chacs.org

Studies have shown that the degradation of this compound can generate various radical species. imreblank.chacs.org Using spin trapping agents like 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO), EPR spectroscopy has successfully identified the formation of hydroxyl (•OH) and carbon-centered radicals during the oxidative degradation of this compound. imreblank.chimreblank.ch While sulfur-centered radicals (thiyl radicals) were anticipated as primary intermediates, their direct detection in fluid solutions at room temperature proved challenging, suggesting they are transient. imreblank.chacs.org However, measurements at low temperatures (77 K) in the absence of spin traps have provided evidence for the presence of a sulfur-containing radical, confirming the involvement of sulfur-centered species in the degradation mechanism. imreblank.chacs.org

Thermal Analysis Techniques

Thermal analysis provides critical insights into the thermal stability and decomposition behavior of this compound. These methods are particularly valuable for evaluating the effectiveness of encapsulation techniques designed to enhance its stability.

Thermogravimetric analysis (TGA) is a key technique for assessing the thermal stability of this compound and its inclusion complexes. Pure this compound is relatively unstable upon heating. icm.edu.pl However, when encapsulated within a host molecule like β-cyclodextrin, its thermal stability is significantly improved. icm.edu.plicm.edu.pl

TGA studies demonstrate that the formation of a this compound-β-cyclodextrin inclusion complex enhances the thermal stability of the mercaptan. icm.edu.plicm.edu.plresearchgate.net While free this compound exhibits mass loss at lower temperatures, the inclusion complex shows delayed decomposition, with significant mass loss occurring at much higher temperatures. Specifically, the decomposition of the complex is delayed until approximately 250°C. The analysis of the mass loss as a function of temperature allows for the characterization of the release kinetics of this compound from the cyclodextrin (B1172386) cavity. icm.edu.plicm.edu.pl This enhanced stability is crucial for applications where a long-lasting effect or controlled release upon heating is desired. icm.edu.plicm.edu.pl

Below is a data table summarizing the thermal stability of free this compound versus its β-cyclodextrin inclusion complex based on TGA findings.

| Sample | Decomposition Temperature (°C) |

| This compound (Free) | ~155 |

| This compound-β-cyclodextrin Inclusion Complex | ~250 |

Computational Chemistry in Analytical Interpretation

Computational chemistry serves as a powerful tool to complement experimental data, offering molecular-level insights into the structure, stability, and interactions of this compound.

Molecular Mechanics (MM), specifically the MM2 force field, is employed to investigate the formation and stability of this compound inclusion complexes at a molecular level. icm.edu.plicm.edu.pl These calculations are used to optimize the geometry of the host-guest complex and to determine the binding energy, which is a measure of the stability of the complex. icm.edu.plicm.edu.pl

For the this compound-β-cyclodextrin inclusion complex, MM2 calculations have been used to simulate the encapsulation process and identify the most stable configuration. icm.edu.plicm.edu.pl By systematically changing the position of the this compound molecule within the β-cyclodextrin cavity, the structure with the minimum energy can be determined. icm.edu.plicm.edu.pl Research has shown a minimum binding energy of –77.0 kJ mol⁻¹ for the this compound-β-cyclodextrin inclusion complex, indicating a stable association. icm.edu.plicm.edu.plresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net The more negative the binding energy, the more stable the inclusion complex. icm.edu.pl

The following table presents binding energies calculated for this compound inclusion complexes.

| Complex | Calculation Method | Binding Energy (kJ mol⁻¹) |

| This compound-β-cyclodextrin | MM2 | -77.0 |

| This compound-β-cyclodextrin | MM2 | -23.8 |

Quantum chemical calculations provide a deeper understanding of the electronic structure, spectroscopic properties, and conformational landscape of this compound and its complexes.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying this compound. DFT calculations, often with dispersion corrections (e.g., B3LYP-D3(BJ)), are used to predict the geometries of different conformers and their relative energies. researchgate.netresearchgate.net These theoretical predictions are crucial for interpreting experimental spectroscopic data, such as that obtained from microwave spectroscopy. researchgate.netresearchgate.net For instance, DFT has been used to study the monohydrated dimers of this compound, helping to identify the different isomers present in a supersonic jet expansion. researchgate.net The calculations can also predict binding energies; for example, the binding energy for the this compound-water dimer is predicted to be around 12 kJ mol⁻¹ weaker than that of the furfuryl alcohol hydrate (B1144303). researchgate.netresearchgate.net Furthermore, DFT methods are employed to investigate the structural and electronic properties of this compound derivatives, supporting experimental findings on their chemical behavior. researchgate.netuobaghdad.edu.iqnanobe.org

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for analyzing and understanding the nature of non-covalent interactions within molecular complexes. SAPT(0), a computationally efficient level of theory, decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. researchgate.net

In the study of this compound-water dimers, SAPT(0) energy decomposition reveals that the non-covalent interactions are predominantly electrostatic in nature. researchgate.netresearchgate.net However, there is also a significant contribution from dispersion forces. researchgate.netresearchgate.net When comparing the two observed isomers of the this compound-water complex, the isomer with the weaker O(w)-H···S interaction exhibits a larger dispersion component. researchgate.netresearchgate.net This detailed energy breakdown provides valuable insights into the fundamental forces driving the formation and stability of these complexes.

The table below shows the SAPT(0) energy decomposition for the this compound-water dimer, highlighting the contributions of different forces to the total binding energy.

| Interaction Component | Contribution to Binding Energy |

| Electrostatics | Dominant |

| Dispersion | Significant, increases in weaker interacting isomers |

| Exchange | Repulsive |

| Induction | Attractive |

Iv. Formation Mechanisms and Degradation Pathways of Furfuryl Mercaptan

Formation Mechanisms in Thermal Processes

The generation of furfuryl mercaptan is intricately linked to heat-induced reactions, most notably the Maillard reaction and pyrolysis. These processes transform simpler precursor molecules into the complex aromatic compound.

The Maillard reaction, a non-enzymatic browning reaction, is a cornerstone of this compound formation. smolecule.comlatu.org.uy This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures.

The synthesis of this compound via the Maillard reaction involves several key precursors and intermediates. The primary building blocks are sugars and the sulfur-containing amino acid, L-cysteine. frontiersin.org

Through a series of steps, sugars like glucose and ribose are dehydrated to form furfural (B47365). latu.org.uyfrontiersin.org Furfural can then be reduced to generate 2-furfuryl alcohol. frontiersin.org Concurrently, L-cysteine undergoes pyrolysis to produce hydrogen sulfide (B99878) (H2S). frontiersin.org The crucial final step involves the reaction of 2-furfuryl alcohol with H2S, which results in the formation of this compound. frontiersin.orgnih.gov Studies have indicated that the reaction of furfural with H2S can yield this compound more efficiently than the reaction between furfural and L-cysteine directly, likely because H2S is a direct hydrolysis product of L-cysteine. frontiersin.orgnih.gov

Key precursors and intermediates in the Maillard reaction pathway leading to this compound are summarized below:

| Precursor/Intermediate | Role |

| L-Cysteine | Provides the essential sulfur atom and serves as a source of hydrogen sulfide (H2S) upon heating. frontiersin.org |

| Glucose | A hexose (B10828440) sugar that can dehydrate to form furfural. frontiersin.org |

| Ribose | A pentose (B10789219) sugar that also serves as a precursor to furfural. frontiersin.org |

| Furfural | A key intermediate formed from the dehydration of sugars. frontiersin.orgnih.gov |

| 2-Furfuryl alcohol | An important intermediate formed from the reduction of furfural. frontiersin.orgresearchgate.net |

| Hydrogen Sulfide (H2S) | Reacts with 2-furfuryl alcohol to form this compound. frontiersin.orgnih.gov |

The type of sugar utilized in the Maillard reaction significantly impacts the yield of this compound. frontiersin.org Pentoses, such as ribose and xylose, generally lead to a higher concentration of this compound compared to hexoses like glucose. frontiersin.org This is attributed to the more efficient production of furfural from the dehydration of pentoses. frontiersin.org L-cysteine is the primary amino acid involved, acting as the sulfur donor. frontiersin.org

The formation of this compound is highly dependent on the reaction conditions.

Temperature: Higher temperatures generally favor the formation of this compound. acs.orgacs.org Kinetic studies have shown that its generation has a high activation energy, indicating that high-temperature conditions are optimal. For instance, in model systems of xylose and cysteine, the optimal temperature for producing this compound was found to be around 183.80 °C. smolecule.com

pH: The pH of the reaction environment also plays a critical role. Acidic conditions (pH below 7) promote the 1,2-enolization pathway in the Maillard reaction, which leads to the formation of furfural, a key precursor. latu.org.uy Some studies suggest that the formation of flavor-significant mercaptans occurs readily at an acidic pH. researchgate.net However, other research indicates that higher pH levels (5.0-7.0) can significantly reduce the concentration of this compound during heat processing. nih.gov The degradation of cysteine to release hydrogen sulfide is also pH-dependent, with the rate increasing at higher pH values. acs.org

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is another significant pathway for the formation of this compound, particularly during processes like coffee roasting. During pyrolysis, complex organic matter is broken down into smaller, volatile compounds.

The thermochemical reactions involved in pyrolysis mirror those in the Maillard reaction, with the key step being the reaction between a furan (B31954) ring source and a sulfur source. For example, the pyrolysis of L-cysteine provides the necessary hydrogen sulfide. frontiersin.org This can then react with furfuryl alcohol, a product of sugar degradation, to form this compound. frontiersin.orgresearchgate.net

Maillard Reaction Pathways.

Role of Sugars and Amino Acids.

Degradation Mechanisms

This compound is an unstable compound susceptible to degradation through various mechanisms, which can impact the aroma profile of products where it is present. nih.govicm.edu.pl

One of the primary degradation pathways is oxidation. nih.gov this compound can be readily oxidized to form difurfuryl disulfide, especially in the presence of oxygen. nih.govimreblank.ch This process can be accelerated by heat. nih.gov

Fenton-type reactions, which involve hydrogen peroxide and iron ions, can also lead to significant degradation of this compound. smolecule.comimreblank.chacs.org Studies have shown that under these conditions, up to 90% of this compound can be degraded within an hour at 37°C. smolecule.comimreblank.chacs.org The main volatile degradation products are dimers of this compound, with difurfuryl disulfide being the most prominent. imreblank.chacs.orgnih.gov These reactions proceed through the formation of highly reactive hydroxyl radicals. imreblank.chacs.org

Additionally, this compound is known to be unstable in the presence of melanoidins, the brown polymers formed during the later stages of the Maillard reaction. icm.edu.pl Melanoidins can promote the degradation of this compound, leading to a decrease in its concentration over time. icm.edu.pl It can also react with other compounds, such as hydroxyhydroquinone. icm.edu.pl Furthermore, in the presence of mineral acids, this compound can undergo polymerization when heated. smolecule.comicm.edu.pl

The table below summarizes the major degradation products of this compound.

| Degradation Product | Formation Pathway |

| Difurfuryl disulfide | Oxidation, Fenton-type reactions, thermal degradation. nih.govimreblank.ch |

| Furfural | Thermal degradation. nih.gov |

| Furfuryl alcohol | Thermal degradation. nih.gov |

| Polymers | Heating in the presence of mineral acids. smolecule.comicm.edu.pl |

Oxidative Degradation

The oxidative degradation of this compound is a significant pathway leading to its loss, particularly in aqueous environments such as coffee brews. This process is often mediated by reactive oxygen species and can be catalyzed by the presence of transition metals.

Fenton-type reactions are a major contributor to the degradation of this compound. acs.orgsmolecule.comnih.gov These reactions involve hydrogen peroxide and a transition metal catalyst, typically iron, which work in concert to generate highly reactive hydroxyl radicals. mdpi.comd-nb.info Studies have demonstrated that this compound readily degrades under these conditions, with degradation rates reaching up to 90% within one hour at 37°C. acs.orgsmolecule.comnih.govimreblank.chresearchgate.net The extent of degradation is influenced by factors such as temperature and the presence of other reagents. acs.orgnih.govimreblank.chresearchgate.net For instance, the degradation is significantly lower at room temperature (22°C) or when components of the Fenton system are absent. acs.orgnih.govimreblank.ch

Hydrogen peroxide (H₂O₂) and transition metals, particularly iron (Fe), are the core components of the Fenton reaction. mdpi.comd-nb.infoacs.org In this system, ferrous iron (Fe²⁺) reacts with H₂O₂ to produce hydroxyl radicals (•OH), a highly potent oxidizing agent. mdpi.comimreblank.chimreblank.ch The efficiency of this process can be enhanced by substances like ascorbic acid, which can reduce ferric iron (Fe³⁺) back to Fe²⁺, thus perpetuating the reaction cycle. imreblank.chacs.org The presence of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also play a role by keeping the iron solubilized. imreblank.chacs.org Research indicates that the combination of H₂O₂ and the Fe(III)/ascorbic acid system leads to a substantial loss of this compound, with studies reporting around an 80% decrease. acs.org The effectiveness of the Fenton reaction is dependent on the specific transition metal used, with iron being more effective than manganese or copper, likely due to its facile redox cycling between Fe(II) and Fe(III) states. imreblank.ch

Table 1: Impact of Different Reagents on this compound Degradation

| Reagent Combination | Degradation Percentage | Reference |

|---|---|---|

| Complete Fenton System (Fe, H₂O₂, Ascorbic Acid, EDTA) at 37°C | Up to 90% | acs.orgsmolecule.comnih.govimreblank.chresearchgate.net |